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For Immediate Release

[City, State] – [Date] – New comparative data reveals that AV5124, an investigational cap-

dependent endonuclease (CEN) inhibitor, maintains significant potency against influenza virus

strains harboring the I38T substitution in the polymerase acidic (PA) subunit, a key mutation

conferring resistance to the approved CEN inhibitor baloxavir. This finding positions AV5124 as

a promising next-generation therapeutic candidate for influenza, addressing the emerging

challenge of antiviral resistance.

AV5124 is the prodrug of its active metabolite, AV5116. Like other CEN inhibitors, AV5116

targets the "cap-snatching" mechanism essential for influenza virus replication. However,

preclinical studies indicate a differentiated cross-resistance profile compared to baloxavir,

particularly against variants with the common I38T mutation.

Comparative Antiviral Activity
In vitro studies demonstrate that while the I38T substitution leads to a significant reduction in

the susceptibility to baloxavir acid (the active form of baloxavir marboxil), AV5116 retains more

potent inhibitory activity against these resistant strains. This suggests that AV5124 could be an

effective treatment option for patients infected with baloxavir-resistant influenza.
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Inhibitor Virus Strain Assay Type
EC50 / IC50
(nM)

Fold Change
vs. Wild-Type

AV5116
A(H5N1) Wild-

Type
HINT / IRINA

~0.3 (Median

EC50)
-

AV5116
A(H5N1) PA-

I38T Mutant
HINT / IRINA

37- to 78-fold

increase
37-78

Baloxavir Acid
A(H1N1)pdm09

Wild-Type

Plaque

Reduction
0.42 ± 0.37 -

Baloxavir Acid
A(H1N1)pdm09

PA-I38T Mutant

Plaque

Reduction
41.96 ± 9.42 ~100

Baloxavir Acid
A(H3N2) Wild-

Type

Plaque

Reduction
0.66 ± 0.17 -

Baloxavir Acid
A(H3N2) PA-

I38T Mutant

Plaque

Reduction
139.73 ± 24.97 ~211

Baloxavir Acid
A(H5N1) Wild-

Type
HINT / IRINA

~0.3 (Median

EC50)
-

Baloxavir Acid
A(H5N1) PA-

I38T Mutant
HINT / IRINA

75- to 108-fold

increase
75-108

Data compiled from multiple sources. HINT: High-content Imaging Neutralization Test; IRINA:

Influenza Replication Inhibition Neuraminidase-based Assay. EC50/IC50 values represent the

concentration of the drug required to inhibit 50% of viral activity.

Mechanism of Action and Resistance
CEN inhibitors block the influenza virus's ability to hijack host cell messenger RNA (mRNA) to

initiate the synthesis of its own viral mRNA. This "cap-snatching" process is a critical step in

viral replication.
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Caption: Mechanism of CEN inhibition and resistance.

The primary mechanism of resistance to baloxavir is the I38T amino acid substitution in the PA

subunit of the viral polymerase. This mutation reduces the binding affinity of the inhibitor to the

endonuclease active site, thereby diminishing its antiviral effect. The data suggests that

AV5116 can more effectively overcome this resistance mechanism compared to baloxavir.

Experimental Protocols
Plaque Reduction Assay
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The antiviral activity of the compounds is commonly determined using a plaque reduction

assay. This method quantifies the ability of a drug to inhibit the production of infectious virus

particles.
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Caption: Plaque Reduction Assay Workflow.
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Detailed Methodology:

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates and

cultured until a confluent monolayer is formed.[1]

Virus Inoculation: The cell monolayer is washed, and then infected with a diluted influenza

virus stock, both in the presence and absence of various concentrations of the antiviral

compound.

Incubation and Overlay: After a short incubation period to allow for viral entry, the inoculum is

removed, and the cells are overlaid with a medium containing a substance like Avicel or

agarose to ensure that new virus particles can only infect adjacent cells, thus forming

localized plaques.[1]

Plaque Visualization: After several days of incubation, the cells are fixed and stained.

Plaques, which are areas of dead or destroyed cells, appear as clear zones against a

background of stained, healthy cells.

Data Analysis: The number of plaques is counted for each drug concentration. The 50%

inhibitory concentration (IC50) is then calculated, representing the drug concentration at

which a 50% reduction in the number of plaques is observed compared to the untreated

control.

Conclusion
The favorable cross-resistance profile of AV5124, particularly its retained activity against the

baloxavir-resistant I38T mutant, highlights its potential as a valuable new agent in the fight

against seasonal and pandemic influenza. Further clinical evaluation is warranted to confirm

these promising preclinical findings.
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1. Influenza virus plaque assay [protocols.io]

To cite this document: BenchChem. [AV5124 Demonstrates Potent Activity Against Baloxavir-
Resistant Influenza Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568406#cross-resistance-profile-of-av5124-with-
other-cen-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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